6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine
Brand Name: Vulcanchem
CAS No.: 1220037-69-3
VCID: VC2819469
InChI: InChI=1S/C9H12ClN3O/c10-8-5-11-6-9(13-8)12-4-7-2-1-3-14-7/h5-7H,1-4H2,(H,12,13)
SMILES: C1CC(OC1)CNC2=CN=CC(=N2)Cl
Molecular Formula: C9H12ClN3O
Molecular Weight: 213.66 g/mol

6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine

CAS No.: 1220037-69-3

Cat. No.: VC2819469

Molecular Formula: C9H12ClN3O

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine - 1220037-69-3

Specification

CAS No. 1220037-69-3
Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol
IUPAC Name 6-chloro-N-(oxolan-2-ylmethyl)pyrazin-2-amine
Standard InChI InChI=1S/C9H12ClN3O/c10-8-5-11-6-9(13-8)12-4-7-2-1-3-14-7/h5-7H,1-4H2,(H,12,13)
Standard InChI Key IXFSVULDICNPMQ-UHFFFAOYSA-N
SMILES C1CC(OC1)CNC2=CN=CC(=N2)Cl
Canonical SMILES C1CC(OC1)CNC2=CN=CC(=N2)Cl

Introduction

Structural Analysis and Properties

Molecular Structure

The compound consists of a pyrazine ring with a chlorine atom at position 6 and an amino group at position 2. This amino group is connected to a tetrahydrofuran ring via a methylene bridge. The tetrahydrofuran component introduces an oxygen-containing heterocycle that may contribute to specific binding interactions in biological systems.

Table 1: Predicted Physical Properties

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solidCommon for similar pyrazine derivatives
SolubilityModerate in organic solventsBased on functional groups present
Molecular Weight~227 g/molCalculated from molecular formula C₉H₁₂ClN₃O
Melting Point110-150°C (estimated)Typical range for similar pyrazine compounds

Synthesis Methods

General Synthetic Approach

The synthesis of 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine likely follows procedures similar to those used for related pyrazine derivatives. Based on the synthetic procedures outlined for similar compounds in the literature, a viable approach would involve the reaction of a 2,6-dichloropyrazine precursor with (tetrahydrofuran-2-yl)methanamine.

Specific Synthetic Route

A related compound, methyl 3-amino-6-chloro-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrazine-2-carboxylate, has been synthesized using 5,6-dichloropyrazine methyl ester and racemic-(tetrahydrofuran-2-yl)methanamine . This synthetic procedure provides insight into potential approaches for synthesizing our target compound.

The synthesis typically involves nucleophilic aromatic substitution, where the amine group of (tetrahydrofuran-2-yl)methanamine displaces one of the chlorine atoms on the pyrazine ring. This reaction generally requires mild heating and an appropriate solvent system, potentially with a base to neutralize the hydrogen chloride generated during the reaction.

Chemical Reactivity

Reactive Sites

The chemical structure of 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine contains several sites with potential reactivity:

  • The remaining chlorine atom at position 6 of the pyrazine ring can undergo further nucleophilic substitution reactions.

  • The secondary amine group can participate in various transformations, including acylation, alkylation, and condensation reactions.

  • The pyrazine nitrogen atoms can coordinate with metal ions or participate in hydrogen bonding.

  • The tetrahydrofuran oxygen can act as a hydrogen bond acceptor or coordinate with Lewis acids.

Reaction TypeReactive SitePotential Products
Nucleophilic SubstitutionC-6 ChlorineAmino, alkoxy, or thiol derivatives
AcylationSecondary AmineAmide derivatives
AlkylationSecondary AmineTertiary amine derivatives
Metal CoordinationPyrazine N atomsMetal complexes
OxidationTetrahydrofuran ringRing-opened products

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometric analysis would be expected to show a molecular ion peak corresponding to the molecular weight (~227 g/mol) along with characteristic fragmentation patterns. These might include loss of the tetrahydrofuran moiety or cleavage at the amine linkage.

Biological and Pharmaceutical Applications

Structure-Activity Relationships

The structural features of 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine can be analyzed in the context of structure-activity relationships:

  • The chloro substituent may enhance lipophilicity and membrane permeability.

  • The secondary amine provides a hydrogen bond donor site.

  • The tetrahydrofuran ring introduces a conformationally constrained oxygen-containing moiety that could influence binding to target proteins.

  • The pyrazine core offers multiple nitrogen atoms that can participate in hydrogen bonding or π-stacking interactions with biological targets.

Research Context and Future Directions

Future Research Opportunities

Several promising directions for future research on this compound include:

  • Comprehensive characterization of physical and chemical properties

  • Exploration of biological activities through screening against various targets

  • Investigation of structure-activity relationships through the synthesis of analogues

  • Development of more efficient synthetic routes

  • Evaluation of potential applications in medicinal chemistry and materials science

Research DirectionMethodologyExpected Outcomes
Physicochemical CharacterizationX-ray crystallography, DSC, TGAStructural confirmation, thermal properties
Biological ScreeningIn vitro assays against various targetsIdentification of potential therapeutic applications
SAR StudiesSynthesis of analogues with varying substituentsUnderstanding of structural features critical for activity
Synthetic OptimizationFlow chemistry, green chemistry approachesMore efficient and sustainable production methods
Computational StudiesMolecular docking, QSARPrediction of binding modes and optimization of activity

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